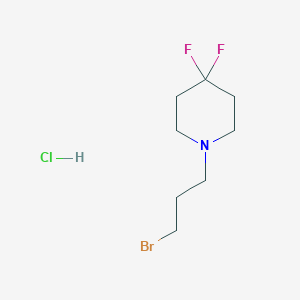
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride is a chemical compound with the molecular formula C7H6BrClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carbimidoyl chloride group attached to a methylpyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride typically involves the bromination of 3-methylpyridine followed by the introduction of the hydroxy and carbimidoyl chloride groups. One common method involves the reaction of 3-methylpyridine with bromine in the presence of a base to form 5-bromo-3-methylpyridine. This intermediate is then reacted with hydroxylamine and phosgene to introduce the hydroxy and carbimidoyl chloride groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction Reactions: Products include ketones and alcohols.
Coupling Reactions: Products include biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbimidoyl chloride group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-hydroxy-3-methylpyridine
- 5-Bromo-3-methyl-2-pyridinol
- 5-Bromo-3-methyl-2-pyridone
Uniqueness
Compared to similar compounds, 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride is unique due to the presence of the carbimidoyl chloride group, which imparts distinct reactivity and binding properties. This makes it particularly useful in the synthesis of complex molecules and in the study of enzyme inhibition .
Eigenschaften
Molekularformel |
C7H6BrClN2O |
|---|---|
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
5-bromo-N-hydroxy-3-methylpyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C7H6BrClN2O/c1-4-2-5(8)3-10-6(4)7(9)11-12/h2-3,12H,1H3 |
InChI-Schlüssel |
LLFDXYUNYXMLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C(=NO)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



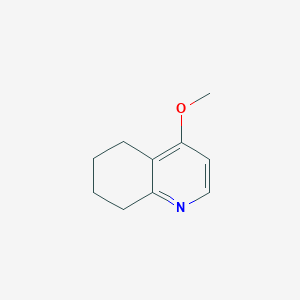
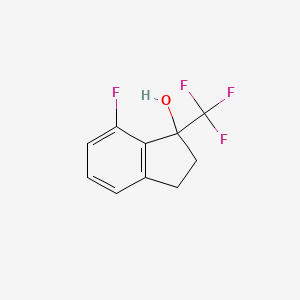
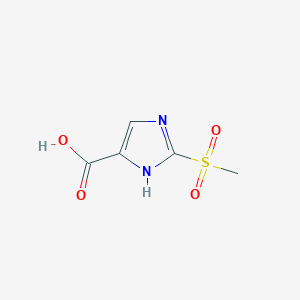
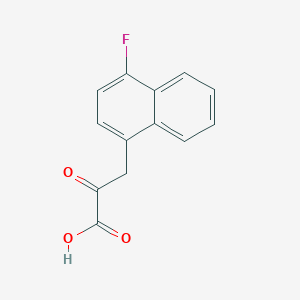
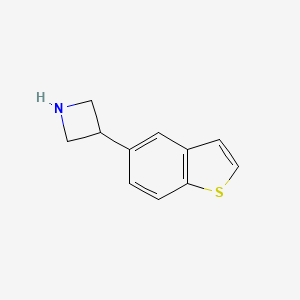
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)



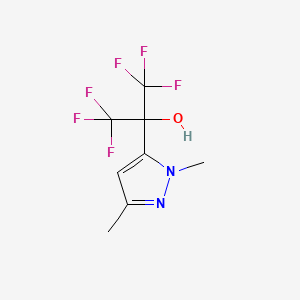
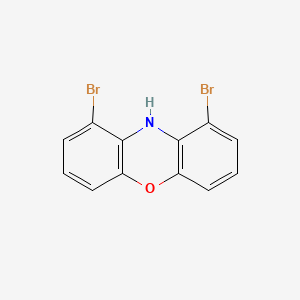
![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)
